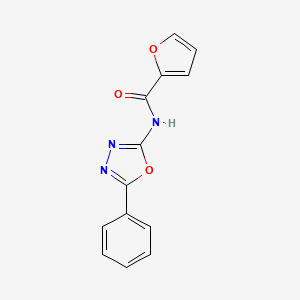
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been studied in the context of its photophysical properties and its potential use in iridium complexes . It has also been synthesized and characterized for its antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the preparation of novel derivatives of naphtho-furan, confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis
In terms of molecular structure, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring .Chemical Reactions Analysis
The compound has been used in the formation of iridium complexes, showing significant performance differences with different cyclometalated ligands . Density functional theory (DFT) calculations have been employed to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of these complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using density functional theory (DFT), which is a well-accepted tool for unveiling the origin of physical/chemical properties of materials .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,4-Oxadiazoles, including our compound of interest, have been shown to exhibit antibacterial properties . These compounds can be designed to target specific bacterial strains, making them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antiviral Applications
These molecules also demonstrate antiviral activities , which are crucial in the fight against viral infections . Research into 1,3,4-oxadiazole derivatives could lead to the development of novel treatments for diseases like HIV and hepatitis.
Anticancer and Antineoplastic Properties
The anticancer potential of 1,3,4-oxadiazole derivatives is significant, with studies showing their effectiveness in inhibiting cancer cell growth . This opens up possibilities for these compounds to be used in cancer therapy, either alone or in combination with other treatments.
Antioxidant Effects
Oxadiazole derivatives are known to possess antioxidant properties , which play a role in protecting cells from oxidative stress . This characteristic is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of these compounds make them candidates for the development of new pain relief medications . Their ability to reduce inflammation can also be harnessed in treating various inflammatory conditions.
Agriculture: Plant Protection
In agriculture, 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This application is particularly important for ensuring crop health and yield.
Wirkmechanismus
Target of Action
Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor properties.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Oxadiazole derivatives are known to have good bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular effects .
Action Environment
The performance of similar oxadiazole-based compounds has been reported to vary under different conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFZRJWVCZPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

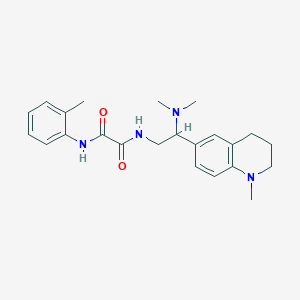
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)
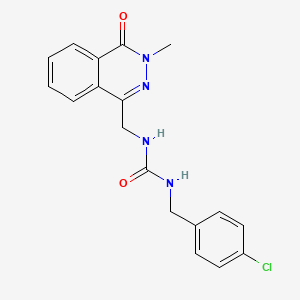
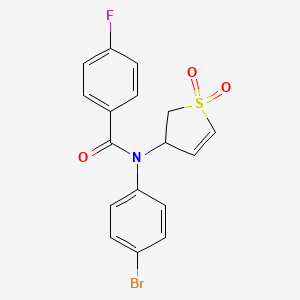
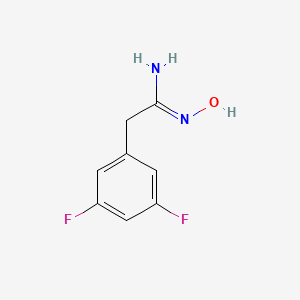
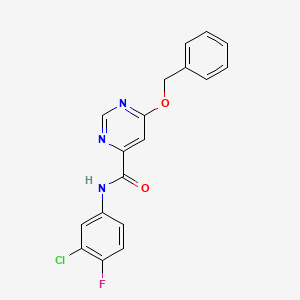
![Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2879391.png)
![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)

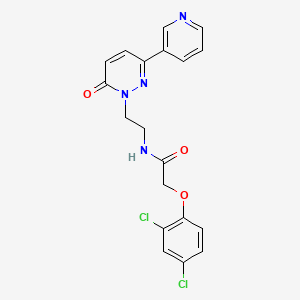
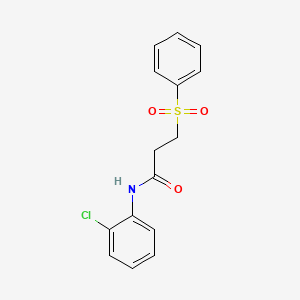
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)